Anticoccidial Efficacy and Weight Gain Trade-off: Alborixin (50 ppm) vs. Monensin and Maduramicin in Chicken Coccidiosis
In a controlled battery study, alborixin at the 50 ppm dietary level—the highest concentration that did not significantly depress weight gain beyond that of monensin—demonstrated broad-spectrum anticoccidial activity but completely lacked efficacy against Eimeria necatrix. Monensin and maduramicin were significantly more efficacious than alborixin against multiple Eimeria species [1]. Raising alborixin concentrations above 50 ppm was required to approach broad-spectrum activity comparable to monensin, but these higher levels substantially depressed weight gains, confirming that alborixin possesses a narrower therapeutic index than monensin for poultry coccidiosis applications [1].
| Evidence Dimension | Anticoccidial efficacy (species coverage) and weight gain impact at 50 ppm dietary inclusion |
|---|---|
| Target Compound Data | Alborixin 50 ppm: broad-spectrum activity demonstrated but no efficacy against E. necatrix; weight gain not significantly different from monensin at 50 ppm. At >50 ppm: comparable broad-spectrum activity but substantially depressed weight gains. |
| Comparator Or Baseline | Monensin (standard coccidiostat) at 50 ppm: broad-spectrum efficacy including E. necatrix; weight gain used as baseline comparator. Maduramicin: significantly more efficacious than alborixin across several Eimeria spp. |
| Quantified Difference | Alborixin lacks E. necatrix efficacy at its maximum non-growth-depressing dose (50 ppm). Monensin and maduramicin are statistically superior for multiple species. Higher alborixin doses (>50 ppm) needed for comparable spectrum cause significant weight gain depression. |
| Conditions | Battery trial; broiler chickens; Eimeria spp. mixed infection model; dietary drug administration; assessed by weight gain, lesion scores, and oocyst output. |
Why This Matters
For researchers selecting a polyether ionophore as a positive control in coccidiosis studies or for compound screening, alborixin's narrower therapeutic window and species-specific efficacy gap must be accounted for; monensin remains the more reliable broad-spectrum standard, while alborixin's differential E. necatrix inactivity may be specifically exploited for mechanistic selectivity studies.
- [1] Folz SD, Nowakowski LH, Lee BL, Conder GA, Rector DL, Brodasky TF. Anticoccidial activity of alborixin. J Parasitol. 1987;73(1):29-35. doi:10.2307/3282340. View Source
